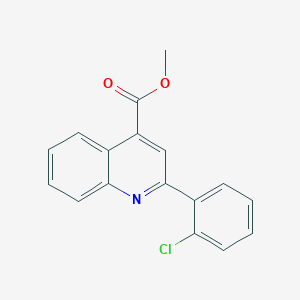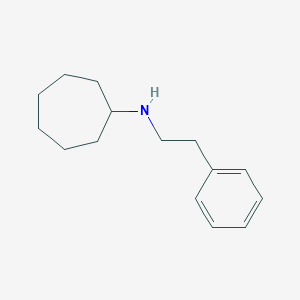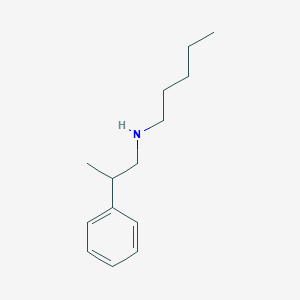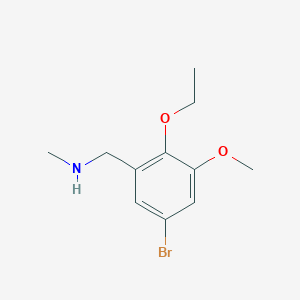
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. It is widely used in scientific research for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and swelling. By inhibiting COX enzymes, Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate reduces inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells and to have anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has some limitations. It is not very water-soluble, which limits its use in aqueous environments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has several potential future directions for scientific research. It could be further studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It could also be studied as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it could be further developed as a photosensitizer for use in photodynamic therapy. Further research is needed to fully understand the potential of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate in these areas.
Conclusion:
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is a complex chemical compound that has been extensively used in scientific research for its biological and pharmacological properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as being a fluorescent probe and photosensitizer. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate in scientific research.
Métodos De Síntesis
The synthesis of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is a complex process that involves several steps. The first step is the synthesis of 2-chlorobenzoic acid, which is then converted into 2-(2-chlorophenyl)quinoline-4-carboxylic acid. The final step involves the esterification of the carboxylic acid group with methanol to form Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has been extensively used in scientific research for its biological and pharmacological properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
Propiedades
Nombre del producto |
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate |
|---|---|
Fórmula molecular |
C17H12ClNO2 |
Peso molecular |
297.7 g/mol |
Nombre IUPAC |
methyl 2-(2-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)13-10-16(12-7-2-4-8-14(12)18)19-15-9-5-3-6-11(13)15/h2-10H,1H3 |
Clave InChI |
HWIZZLLZZJKJLH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
SMILES canónico |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)


![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)

![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)